![molecular formula C13H19AsN2O4S2 B14157491 2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid CAS No. 5410-65-1](/img/structure/B14157491.png)
2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid is a complex organic compound that features both sulfur and arsenic atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-mercaptopropanoic acid with 2-methylphenylarsenic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process includes the purification of the final product using techniques such as recrystallization and chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The arsenic atom can be reduced to a lower oxidation state using reducing agents like sodium borohydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced arsenic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying sulfur and arsenic metabolism.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming covalent bonds with active site residues. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-mercaptopropanoic acid: A simpler analog without the arsenic and phenyl groups.
2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid: Contains a disulfide bond instead of the arsenic-sulfur linkage.
2-amino-3-[(2-carboxyethyl)sulfanyl]propanoic acid: Lacks the amino and phenyl groups.
Uniqueness
2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid is unique due to the presence of both sulfur and arsenic atoms, which impart distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
5410-65-1 |
|---|---|
Molekularformel |
C13H19AsN2O4S2 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H19AsN2O4S2/c1-8-4-2-3-5-9(8)14(21-6-10(15)12(17)18)22-7-11(16)13(19)20/h2-5,10-11H,6-7,15-16H2,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
REUIGJGJDVKWPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[As](SCC(C(=O)O)N)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


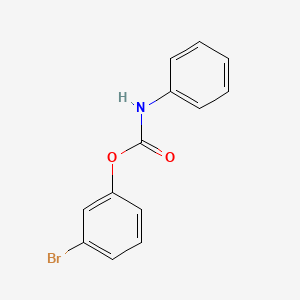
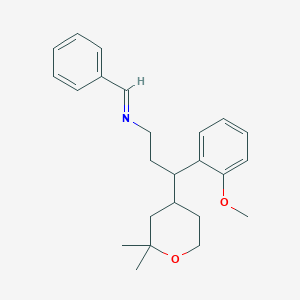
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
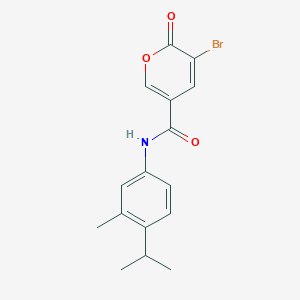
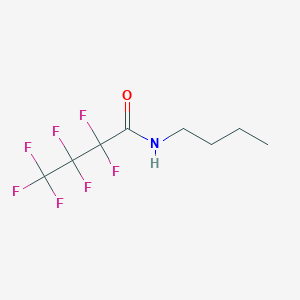
![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)
![1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea](/img/structure/B14157452.png)
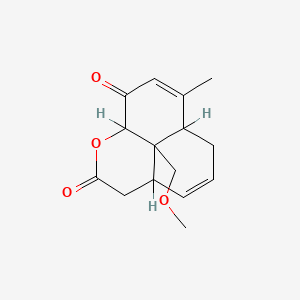
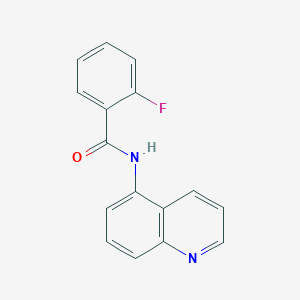

![(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B14157468.png)
![2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14157474.png)
![2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14157481.png)
